molecular formula C9H10O B055788 1-(4-Methylphenyl)ethenol CAS No. 114915-58-1

1-(4-Methylphenyl)ethenol

Cat. No.: B055788
CAS No.: 114915-58-1
M. Wt: 134.17 g/mol
InChI Key: WMYSAWDBBSUQBQ-UHFFFAOYSA-N
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Description

Alpha-Hydroxy-4-methylstyrene is an organic compound with the molecular formula C9H10O It is a derivative of styrene, characterized by the presence of a hydroxyl group (-OH) and a methyl group (-CH3) attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-Hydroxy-4-methylstyrene can be synthesized through several methods. One common approach involves the hydroxylation of 4-methylstyrene using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, with the hydroxyl group being introduced at the para position relative to the methyl group.

Industrial Production Methods

In industrial settings, alpha-Hydroxy-4-methylstyrene is often produced as a byproduct of the cumene process, which is primarily used for the production of phenol and acetone. The process involves the oxidation of cumene to cumene hydroperoxide, followed by acid-catalyzed cleavage to yield phenol and acetone. During this process, alpha-Hydroxy-4-methylstyrene can be recovered and purified for further use .

Chemical Reactions Analysis

Types of Reactions

Alpha-Hydroxy-4-methylstyrene undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-methylbenzaldehyde or 4-methylbenzoic acid.

    Reduction: The compound can be reduced to form 4-methylstyrene by removing the hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.

Major Products Formed

    Oxidation: 4-methylbenzaldehyde, 4-methylbenzoic acid

    Reduction: 4-methylstyrene

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

Alpha-Hydroxy-4-methylstyrene has several applications in scientific research:

Mechanism of Action

The mechanism of action of alpha-Hydroxy-4-methylstyrene involves its ability to undergo various chemical transformations due to the presence of the hydroxyl and methyl groups. These functional groups influence the compound’s reactivity and interactions with other molecules. The hydroxyl group can participate in hydrogen bonding, while the methyl group can affect the compound’s steric and electronic properties. These interactions play a crucial role in the compound’s behavior in different chemical and biological systems .

Comparison with Similar Compounds

Similar Compounds

    Alpha-Methylstyrene: Similar in structure but lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    4-Methylstyrene: Similar but lacks the hydroxyl group, resulting in different chemical properties and reactivity.

    4-Hydroxybenzaldehyde: Contains a hydroxyl group but lacks the methyl group, leading to different applications and reactivity.

Uniqueness

Alpha-Hydroxy-4-methylstyrene is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

1-(4-methylphenyl)ethenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-7-3-5-9(6-4-7)8(2)10/h3-6,10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYSAWDBBSUQBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50451104
Record name Benzenemethanol,4-methyl-a-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114915-58-1
Record name Benzenemethanol,4-methyl-a-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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